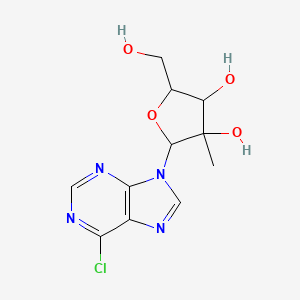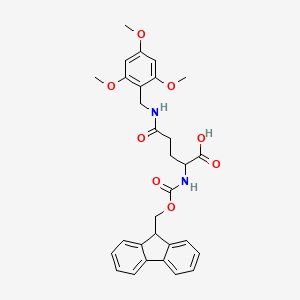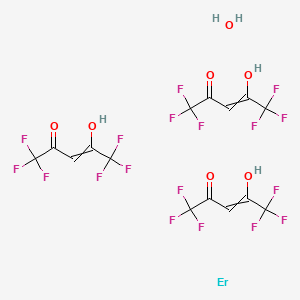
Erbium;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its molecular formula C15H5ErF18O7 and a molecular weight of 806.426 g/mol . It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of erbium;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate typically involves the reaction of erbium salts with hexafluoroacetylacetone. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Erbium;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions where the hexafluoroacetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield erbium oxides, while reduction can produce erbium complexes with lower oxidation states .
Scientific Research Applications
Erbium;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other erbium complexes and materials.
Biology: Employed in biological studies to investigate the effects of erbium on biological systems.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of erbium;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate involves its interaction with molecular targets and pathways in the system. The compound forms stable complexes with various metal ions, which can influence the activity of enzymes and other biological molecules. The hexafluoroacetylacetonate ligands play a crucial role in stabilizing these complexes and enhancing their reactivity .
Comparison with Similar Compounds
Similar Compounds
Hexafluoroacetylacetone: A similar compound with the molecular formula .
Copper (II) hexafluoro-2,4-pentanedionate hydrate: Another metal fluorobeta-diketonate complex.
Platinum (II) hexafluoro-2,4-pentanedionate: A platinum-based complex with similar ligands.
Uniqueness
Erbium;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate is unique due to the presence of erbium, which imparts specific chemical and physical properties to the compound. Its ability to form stable complexes with various metal ions and its reactivity in different chemical reactions make it distinct from other similar compounds .
Properties
Molecular Formula |
C15H8ErF18O7 |
|---|---|
Molecular Weight |
809.45 g/mol |
IUPAC Name |
erbium;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate |
InChI |
InChI=1S/3C5H2F6O2.Er.H2O/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h3*1,12H;;1H2 |
InChI Key |
WLJRJAVIMPXKRE-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.[Er] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


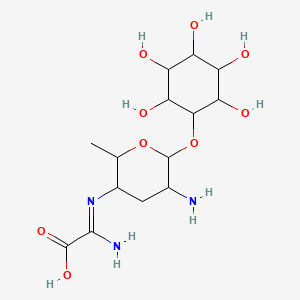
![N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;but-2-enedioic acid](/img/structure/B13394637.png)
![2-Acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13394644.png)
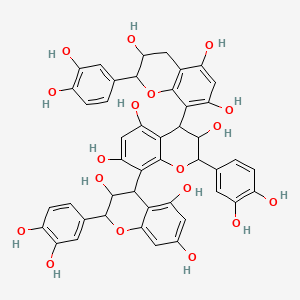
![3-[({[(2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[6-(methylamino)-9H-purin-9-yl]oxolan-3-yl]oxy}[bis(propan-2-yl)amino]phosphanyl)oxy]propanenitrile](/img/structure/B13394658.png)
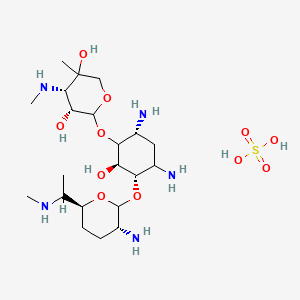
![(3R,4S,5S,6R)-2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394690.png)
![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate](/img/structure/B13394700.png)

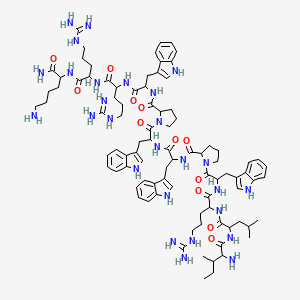
![2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid](/img/structure/B13394709.png)
![N-{1-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B13394727.png)
